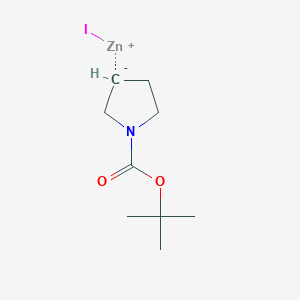
1-N-Boc-pyrrolidin-3-ylzinc iodide solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-Boc-pyrrolidin-3-ylzinc iodide solution is a chemical compound that has gained significant attention in the scientific research community. This compound is widely used in organic synthesis and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution involves the formation of a zinc-carbon bond, which is highly reactive and can be used in various organic synthesis reactions. The zinc-carbon bond is formed by the reaction of zinc iodide with the Boc-protected pyrrolidine. This reaction leads to the formation of a highly reactive intermediate, which can be used in various organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution. However, some studies suggest that this solution may have toxic effects on living organisms. Therefore, it is important to handle this compound with care and take necessary precautions while conducting experiments.
Advantages and Limitations for Lab Experiments
1-N-Boc-pyrrolidin-3-ylzinc iodide solution has several advantages for lab experiments. It is highly reactive and can be used in various organic synthesis reactions. It is also easy to handle and store. However, this solution has some limitations, such as its potential toxicity to living organisms and the need for an inert atmosphere and low temperature during the synthesis process.
Future Directions
There are several future directions for the use of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution in scientific research. One direction is the synthesis of new compounds and natural products using this solution. Another direction is the optimization of the synthesis process to reduce potential toxicity and increase efficiency. Additionally, the study of the biochemical and physiological effects of this compound can provide valuable insights into its potential uses and limitations.
Conclusion:
1-N-Boc-pyrrolidin-3-ylzinc iodide solution is a highly reactive compound that has shown promising results in various organic synthesis reactions. It has several advantages for lab experiments, but also has potential limitations and toxicity concerns. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.
Synthesis Methods
The synthesis of 1-N-Boc-pyrrolidin-3-ylzinc iodide solution involves the reaction of 1-N-Boc-pyrrolidine with zinc iodide in the presence of a catalyst. The reaction takes place under an inert atmosphere and at a low temperature. The resulting solution is a clear, colorless liquid that is highly reactive and can be used in various organic synthesis reactions.
Scientific Research Applications
1-N-Boc-pyrrolidin-3-ylzinc iodide solution has been extensively used in scientific research for organic synthesis reactions. It has shown promising results in the synthesis of various compounds, including amino acids, peptides, and heterocyclic compounds. This solution has also been used in the synthesis of natural products and pharmaceutical intermediates.
properties
IUPAC Name |
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGHGSSQYYXSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)
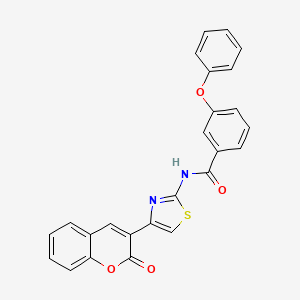
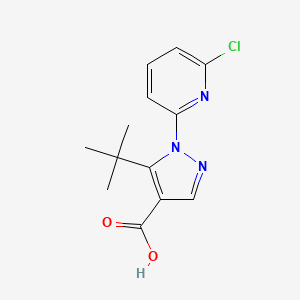


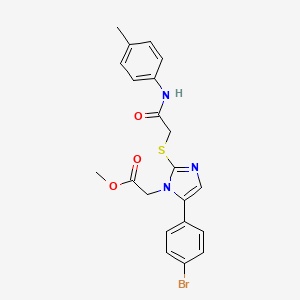
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)

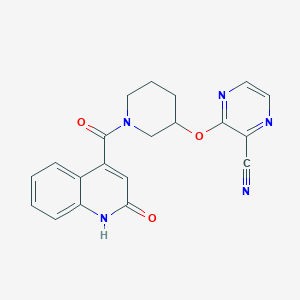
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
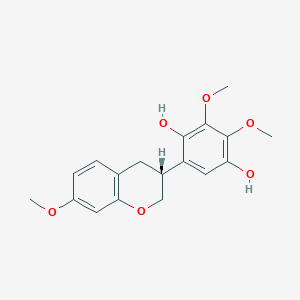
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)